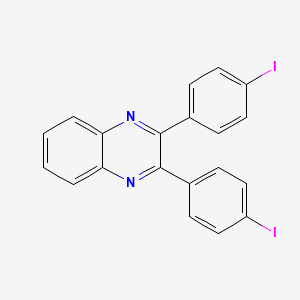![molecular formula C16H14Br2N2O3 B15018414 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B15018414.png)
2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group attached to a phenoxyacetyl moiety, which is further substituted with bromine and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-bromo-2-methoxyphenol and 4-bromobenzaldehyde.
Formation of Phenoxyacetyl Intermediate: 4-bromo-2-methoxyphenol is reacted with chloroacetyl chloride in the presence of a base such as pyridine to form 2-(4-bromo-2-methoxyphenoxy)acetyl chloride.
Hydrazide Formation: The acetyl chloride intermediate is then reacted with hydrazine hydrate to form 2-(4-bromo-2-methoxyphenoxy)acetohydrazide.
Condensation Reaction: Finally, the hydrazide is condensed with 4-bromobenzaldehyde under reflux conditions in ethanol to yield the target compound.
Industrial Production Methods
While the above synthetic route is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine bond (C=N) can be reduced to form the corresponding amine.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-bromo-2-methoxyphenoxy)acetic acid.
Reduction: Formation of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-bromophenyl)methyl]acetohydrazide.
Substitution: Formation of derivatives with substituted nucleophiles replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for designing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: It can be used as a building block for synthesizing polymers or advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be employed in biochemical assays to study enzyme inhibition or receptor binding.
Industrial Applications: It may serve as an intermediate in the synthesis of agrochemicals or specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-bromo-2-methoxyphenoxy)acetohydrazide
- 4-bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 2-[5-bromo-4-[(E)-hydroxyiminomethyl]-2-methoxyphenoxy]acetohydrazide
Uniqueness
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups, which confer distinct electronic and steric properties. These features may enhance its binding affinity to biological targets or its reactivity in chemical transformations, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H14Br2N2O3 |
|---|---|
Molekulargewicht |
442.10 g/mol |
IUPAC-Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(4-bromophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14Br2N2O3/c1-22-15-8-13(18)6-7-14(15)23-10-16(21)20-19-9-11-2-4-12(17)5-3-11/h2-9H,10H2,1H3,(H,20,21)/b19-9+ |
InChI-Schlüssel |
GCUIGDJACPIVCX-DJKKODMXSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=C(C=C2)Br |
Kanonische SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B15018344.png)
![2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2-ethylphenyl)-2-oxoacetamide](/img/structure/B15018351.png)

![N-(4-Ethoxyphenyl)-N-({N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15018358.png)


![benzene-1,4-diylbis[nitrilo(E)methylylidene-2,6-dibromobenzene-4,1-diyl] dibenzoate](/img/structure/B15018380.png)

![N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}-4-nitrobenzamide](/img/structure/B15018402.png)
![N'-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B15018404.png)
![N'-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-nitrobenzohydrazide](/img/structure/B15018406.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B15018407.png)
![3-nitro-N'-[(E)-pyridin-3-ylmethylidene]benzohydrazide](/img/structure/B15018412.png)
![methyl 4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B15018422.png)
